Cas no 1515494-31-1 (2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine)

2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine
- 1515494-31-1
- EN300-1817057
-
- インチ: 1S/C7H12N2O/c1-5(4-8)7-3-6(2)10-9-7/h3,5H,4,8H2,1-2H3
- InChIKey: LRUCOIUREYWARF-UHFFFAOYSA-N
- ほほえんだ: O1C(C)=CC(C(C)CN)=N1
計算された属性
- せいみつぶんしりょう: 140.094963011g/mol
- どういたいしつりょう: 140.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 10
- 回転可能化学結合数: 2
- 複雑さ: 108
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 52Ų
- 疎水性パラメータ計算基準値(XlogP): 0.5
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1817057-1.0g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1817057-2.5g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 2.5g |
$2631.0 | 2023-09-19 | ||
Enamine | EN300-1817057-10.0g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1817057-0.1g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 0.1g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1817057-5g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 5g |
$3894.0 | 2023-09-19 | ||
Enamine | EN300-1817057-5.0g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1817057-0.5g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 0.5g |
$1289.0 | 2023-09-19 | ||
Enamine | EN300-1817057-0.25g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 0.25g |
$1235.0 | 2023-09-19 | ||
Enamine | EN300-1817057-1g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 1g |
$1343.0 | 2023-09-19 | ||
Enamine | EN300-1817057-0.05g |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine |
1515494-31-1 | 0.05g |
$1129.0 | 2023-09-19 |
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine 関連文献
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Dehua Zhou,Kongjun Zhu,Qingliu Wu,Yifeng Wang,Guoan Tai Nanoscale, 2016,8, 1975-1985
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amineに関する追加情報
Professional Introduction to 2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine (CAS No. 1515494-31-1)
2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1515494-31-1, has garnered attention due to its potential applications in drug development and medicinal chemistry. The molecular structure of this compound incorporates a 5-methyl-1,2-oxazole moiety, which is a heterocyclic ring system known for its versatility in medicinal chemistry. The presence of this moiety contributes to the compound's reactivity and binding affinity, making it a valuable scaffold for designing novel therapeutic agents.
The pharmacological significance of 2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine lies in its ability to interact with biological targets in a manner that could modulate various disease pathways. Recent studies have highlighted the compound's potential in inhibiting specific enzymes and receptors involved in inflammatory responses and cancer progression. The 5-methyl-1,2-oxazole ring is particularly noteworthy for its role in stabilizing the compound's bioactive conformation, which is crucial for effective pharmacological activity.
In the context of drug discovery, the synthesis and characterization of 2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine have been subjects of extensive research. Advanced synthetic methodologies have been employed to optimize the yield and purity of this compound, ensuring its suitability for further pharmacological evaluation. Techniques such as palladium-catalyzed cross-coupling reactions and transition metal-catalyzed cyclizations have been instrumental in constructing the complex molecular framework of this compound.
The biological activity of 2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine has been explored in various preclinical models. Notably, studies have demonstrated its potential as an anti-inflammatory agent by targeting key inflammatory pathways. The compound's interaction with cyclooxygenase (COX) enzymes and lipoxygenase (LOX) pathways has been investigated, revealing promising results in reducing pro-inflammatory cytokine production. These findings suggest that this compound could be a lead candidate for developing novel anti-inflammatory therapies.
Furthermore, the structural features of 2-(5-methyl-1,2-oxazol-3-yl)propan-1-amine make it an attractive candidate for developing kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways associated with various diseases, including cancer. By modulating kinase activity, this compound has shown potential in disrupting aberrant signaling cascades that contribute to tumor growth and progression. Preclinical studies have indicated that this compound can inhibit specific kinases while maintaining selectivity against closely related enzymes.
The role of computational chemistry in understanding the pharmacophore of 2-(5-methyl-1,2-oxazol-3-ylopropanamidine has been increasingly recognized. Molecular docking simulations have been performed to predict the binding interactions between this compound and target proteins. These simulations have provided insights into the key amino acid residues involved in binding and have helped rationalize the design of analogs with enhanced potency and selectivity.
In conclusion, 2-(5-methyl-oxyazol-a-propanamidine (CAS No. 151549431) represents a promising candidate for further development in pharmaceutical applications. Its unique structural features and demonstrated biological activity make it a valuable scaffold for designing novel therapeutic agents targeting inflammation and cancer. Continued research efforts are warranted to explore its full potential and translate these findings into clinical applications.
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